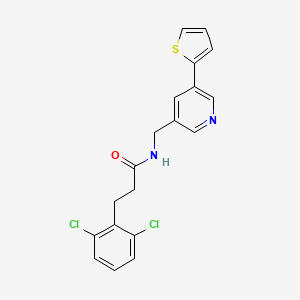
3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dichlorophenyl Intermediate: Starting with 2,6-dichlorobenzene, a Friedel-Crafts acylation reaction can be employed to introduce the propanamide group.
Synthesis of the Thiophenyl-Pyridinyl Intermediate: This involves the coupling of thiophene with pyridine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Coupling: The two intermediates are then coupled using a suitable base and solvent, often under reflux conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the propanamide moiety.
Substitution: Electrophilic aromatic substitution can occur on the dichlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, possibly acting as an inhibitor or modulator of specific enzymes or receptors.
Industry
In materials science, the compound’s unique structure could be exploited in the development of new materials with specific electronic or optical properties. It may also find use in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, altering their activity. The dichlorophenyl and thiophenyl-pyridinyl groups could facilitate binding to hydrophobic pockets or active sites, while the propanamide moiety might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichlorophenyl)-N-(pyridin-3-ylmethyl)propanamide: Lacks the thiophene ring, which may alter its chemical and biological properties.
3-(2,6-dichlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide: Contains a furan ring instead of thiophene, potentially affecting its reactivity and interactions.
3-(2,6-dichlorophenyl)-N-((5-(phenyl)pyridin-3-yl)methyl)propanamide: Substitutes the thiophene with a phenyl group, which could influence its electronic properties.
Uniqueness
The presence of the thiophene ring in 3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide distinguishes it from similar compounds, potentially offering unique electronic and steric properties that could be advantageous in specific applications.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-16-3-1-4-17(21)15(16)6-7-19(24)23-11-13-9-14(12-22-10-13)18-5-2-8-25-18/h1-5,8-10,12H,6-7,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZCXULLEHSIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

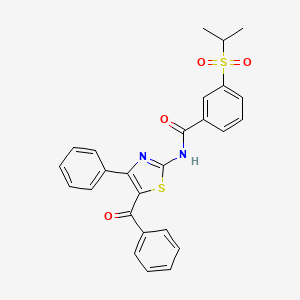
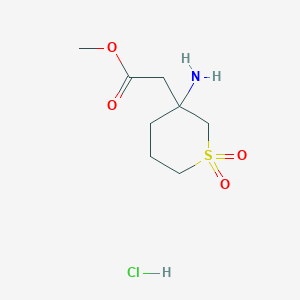
![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)
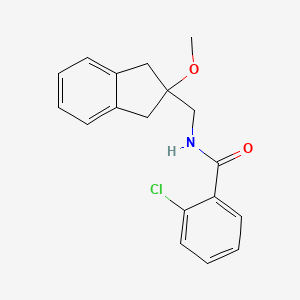
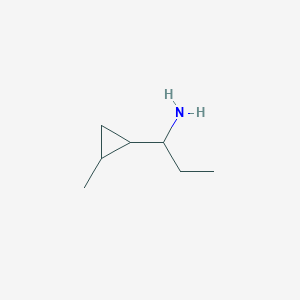
![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)
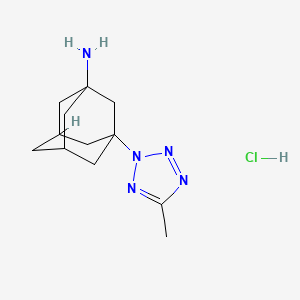
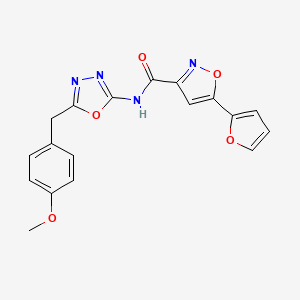

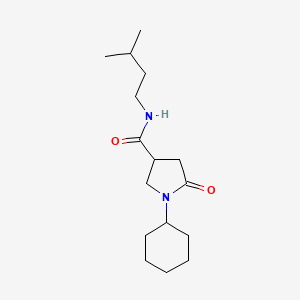
![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)
![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)
